molecular formula C9H8ClNO2 B13230412 3-(Chloromethoxy)-5-methoxybenzonitrile

3-(Chloromethoxy)-5-methoxybenzonitrile

Cat. No.: B13230412
M. Wt: 197.62 g/mol
InChI Key: YRTBCSSHWNYSFF-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-5-methoxybenzonitrile is an organic compound characterized by the presence of a chloromethoxy group and a methoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethoxy)-5-methoxybenzonitrile typically involves the chloromethylation of 5-methoxybenzonitrile. This can be achieved through the reaction of 5-methoxybenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: Formation of methoxybenzylamines.

Scientific Research Applications

3-(Chloromethoxy)-5-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-5-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethoxy and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Methoxybenzonitrile: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethoxy)benzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.

    5-Methoxybenzonitrile: Lacks the chloromethoxy group, making it less versatile in synthetic applications.

Uniqueness: 3-(Chloromethoxy)-5-methoxybenzonitrile is unique due to the presence of both chloromethoxy and methoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(chloromethoxy)-5-methoxybenzonitrile

InChI

InChI=1S/C9H8ClNO2/c1-12-8-2-7(5-11)3-9(4-8)13-6-10/h2-4H,6H2,1H3

InChI Key

YRTBCSSHWNYSFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OCCl

Origin of Product

United States

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